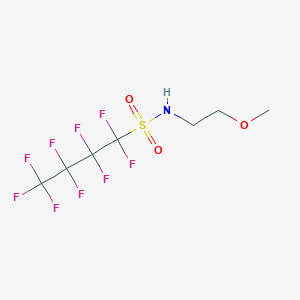
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical properties, particularly its high thermal and chemical stability, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure contributes to its hydrophobic and lipophobic characteristics, making it useful in specialized applications such as surfactants and cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide typically involves the reaction of a fluorinated alkyl sulfonyl chloride with a suitable amine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme can be represented as follows:
R-SO2Cl+R’-NH2→R-SO2NHR’+HCl
In this case, R represents the fluorinated alkyl group, and R’ represents the 2-methoxyethyl group. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the fluorinated groups.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically the substituted sulfonamides.
Oxidation: The major products are often the corresponding sulfonic acids.
Hydrolysis: The major products are the sulfonic acid and the corresponding amine.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions, particularly in aqueous cleaning solutions. Its unique properties make it valuable in the synthesis of other fluorinated compounds.
Biology: The compound’s stability and hydrophobic nature make it useful in biological studies, particularly in the study of membrane proteins and other hydrophobic biomolecules.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the formulation of cleaning agents, particularly for industrial and electronic cleaning applications due to its ability to remove hydrophobic contaminants.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is primarily based on its chemical structure. The multiple fluorine atoms provide high thermal and chemical stability, while the sulfonamide group allows for interactions with various substrates. The compound can act as a surfactant, reducing surface tension and allowing for better cleaning and interaction with hydrophobic surfaces.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonamide: Similar structure but lacks the 2-methoxyethyl group.
Perfluorooctanesulfonamide: Another fluorinated sulfonamide with a longer carbon chain.
Trifluoromethanesulfonamide: A simpler fluorinated sulfonamide with only three fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-methoxyethyl)-1-butanesulfonamide is unique due to the presence of the 2-methoxyethyl group, which provides additional hydrophilicity compared to other fluorinated sulfonamides. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is required.
Propiedades
Número CAS |
40630-68-0 |
|---|---|
Fórmula molecular |
C4F9SO2NHCH2CH2OCH3 C7H8F9NO3S |
Peso molecular |
357.20 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-methoxyethyl)butane-1-sulfonamide |
InChI |
InChI=1S/C7H8F9NO3S/c1-20-3-2-17-21(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,2-3H2,1H3 |
Clave InChI |
CHVVZRWVLRCPLZ-UHFFFAOYSA-N |
SMILES canónico |
COCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















